
Sulfamethazine sodium salt
Descripción general
Descripción
La sulfametazina sal de sodio es un agente antiinfeccioso de sulfanilamida. Se utiliza comúnmente como agente antibacteriano en el tratamiento de diversas infecciones bacterianas, como la bronquitis, la prostatitis y las infecciones del tracto urinario . El compuesto tiene un espectro de acción antimicrobiana similar a otros sulfonamidas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La sulfametazina sal de sodio se puede sintetizar mediante la reacción de sulfametazina con hidróxido de sodio. La reacción implica la sulfonación del grupo amina aromático en sulfametazina, seguida de neutralización con hidróxido de sodio para formar la sal de sodio .
Métodos de Producción Industrial
En entornos industriales, la sulfametazina sal de sodio se produce utilizando cromatografía líquida de alto rendimiento (HPLC) con detección ultravioleta y titulación electroquímica con nitrito de sodio para analizar el contenido de sulfametazina . El proceso garantiza una alta pureza y consistencia en el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
La sulfametazina sal de sodio experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de ácido sulfónico.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo aromático.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio .
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen derivados de ácido sulfónico, derivados de amina y compuestos aromáticos sustituidos .
Aplicaciones Científicas De Investigación
Clinical Applications
- Human Medicine:
- Veterinary Medicine:
Pharmacokinetics
This compound exhibits significant pharmacokinetic variability based on species and administration routes. For example:
- In a study with healthy female pigs, a single intravenous dose of 80 mg/kg showed a half-life of distribution at 0.23 hours and elimination at 9.8 hours .
- The absolute bioavailability was found to be 1.01, indicating complete absorption when administered intramuscularly .
Toxicological Insights
Research has documented potential toxic effects associated with this compound:
- Long-term studies in Fischer 344 rats revealed dose-related thyroid gland lesions, including follicular-cell hyperplasia and neoplasia at higher concentrations (600 mg/kg and above) over 24 months .
- A significant increase in thyroid adenomas was observed in mice fed high doses of sulfamethazine for extended periods .
Case Study 1: Efficacy in Treating Bacterial Infections
A clinical evaluation involving 116 patients treated with sulfamethazine demonstrated its effectiveness against various bacterial pathogens while monitoring for renal complications associated with sulfonamide therapy .
Case Study 2: Veterinary Use in Livestock
A study conducted on pigs demonstrated the efficacy of this compound in reducing the incidence of gastrointestinal infections when administered as part of a feed regimen over several weeks. The results indicated significant improvements in health metrics among treated animals compared to controls .
Data Tables
Mecanismo De Acción
La sulfametazina sal de sodio ejerce sus efectos al inhibir la enzima dihidrofolato sintetasa, que participa en la síntesis del ácido dihidrofolico. Al competir con el ácido para-aminobenzoico (PABA) por la unión a la enzima, la sulfametazina sal de sodio evita la formación de ácido dihidrofolico, inhibiendo así el crecimiento bacteriano . El compuesto es de naturaleza bacteriostática .
Comparación Con Compuestos Similares
Compuestos Similares
Sulfadiazina: Otra sulfonamida con propiedades antibacterianas similares.
Sulfamerazina: Una sulfonamida utilizada en combinación con sulfametazina para tratar infecciones bacterianas.
Unicidad
La sulfametazina sal de sodio es única debido a su estructura molecular específica, que le permite competir eficazmente con PABA e inhibir la dihidrofolato sintetasa. Esto la convierte en un potente agente antibacteriano con un amplio espectro de acción .
Actividad Biológica
Sulfamethazine sodium salt is a sulfonamide antibiotic widely used in veterinary medicine and agriculture. It exhibits significant antimicrobial activity by inhibiting bacterial growth, primarily through the blockade of dihydrofolic acid synthesis. This article explores its biological activity, including mechanisms of action, pharmacokinetics, toxicity, and case studies that highlight its effects.
This compound functions as an antimicrobial agent by inhibiting the enzyme dihydropteroate synthase , which is crucial in the synthesis of dihydrofolate, a precursor for folic acid production in bacteria. By disrupting this pathway, sulfamethazine effectively limits bacterial growth and replication.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. Key findings include:
- Absorption : Sulfamethazine is well absorbed when administered orally, with peak plasma concentrations typically occurring within 2 to 4 hours post-administration.
- Metabolism : The drug undergoes extensive hepatic metabolism, primarily through acetylation. In humans, a trimodal pattern of acetylation exists, leading to variations in drug clearance among individuals.
- Elimination : Approximately 60-80% of an administered dose is excreted in urine as metabolites, with N4-acetylsulfamethazine being the predominant form.
Toxicity and Side Effects
This compound is associated with several toxic effects, primarily due to its impact on the hematopoietic system and potential hypersensitivity reactions. Notably:
- Thyroid Effects : Studies have demonstrated that sulfamethazine can induce thyroid gland hyperplasia and tumors in rodent models through a non-genotoxic mechanism involving inhibition of thyroid peroxidase activity. This results in altered thyroid hormone homeostasis and increased secretion of thyroid-stimulating hormone (TSH) .
- Carcinogenicity : While sulfamethazine has shown sufficient evidence for carcinogenicity in experimental animals, it is classified as Group 3 by the International Agency for Research on Cancer (IARC), indicating inadequate evidence for human carcinogenicity .
Case Studies
- Animal Studies : A study involving Fischer 344 rats fed diets containing varying concentrations of sulfamethazine revealed dose-dependent increases in thyroid follicular-cell adenomas . The findings indicated that long-term exposure could lead to significant endocrine disruption.
- Human Pharmacokinetics : A study assessing the pharmacokinetics of sulfamethazine in healthy volunteers showed variability in drug disposition based on individual acetylator phenotypes. Fast acetylators exhibited a biphasic plasma concentration-time curve, while slow acetylators demonstrated a monophasic curve with longer half-lives .
- Environmental Impact : Research has indicated that sulfamethazine residues can persist in agricultural settings, raising concerns about its impact on soil microbiota and potential transfer into food chains .
Research Findings Summary
Study Type | Findings |
---|---|
Animal Studies | Induction of thyroid tumors in rodents; dose-dependent effects on thyroid function |
Human Studies | Variability in pharmacokinetics based on acetylator phenotype; significant urinary excretion of metabolites |
Environmental Studies | Persistence of residues in soil; potential ecological impacts |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing sulfamethazine sodium salt in laboratory settings?
this compound is commonly synthesized via nucleophilic substitution reactions. For instance, it reacts with N-(pyrimidin-2-yl)cyanamides under controlled pH and temperature to form benzene-sulfonamide derivatives. Structural confirmation relies on spectral techniques (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis. Reaction conditions (e.g., solvent choice, stoichiometry) are critical for yield optimization .
Q. What analytical methods are recommended for assessing the purity and stability of this compound?
High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Stability studies involve monitoring degradation under varying conditions (pH, temperature, light exposure) using mass spectrometry (MS) or nuclear magnetic resonance (NMR). Spectral discrepancies in key functional groups (e.g., sulfonamide peaks) indicate impurities .
Q. What safety protocols are essential when handling this compound in vitro?
Due to its acute oral toxicity (LD₅₀: 2,500–3,000 mg/kg in rats), researchers must use personal protective equipment (PPE), including nitrile gloves and lab coats. Work should occur in a fume hood to avoid inhalation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste under local regulations .
Advanced Research Questions
Q. How can researchers optimize this compound degradation in aqueous environments for environmental studies?
Advanced oxidation processes (AOPs), such as peroxymonosulfate activation via biochar-supported CoFe₂S₄ catalysts, achieve >90% degradation efficiency. Key parameters include catalyst loading (0.5–1.5 g/L), pH (3–9), and sulfate radical (SO₄•⁻) generation. Response surface methodology (RSM) is recommended for multi-variable optimization .
Q. What experimental designs are used to study this compound’s dual inhibition of Src/Abl kinases?
In vitro kinase assays using recombinant enzymes (e.g., EGFR, VEGFR-2, Src, Abl) measure IC₅₀ values via fluorescence polarization. Compound selectivity is validated against panels of 60 cancer cell lines (e.g., NCI-60), with hypoxia-inducible factor (HIF-1) pathways providing context for mechanistic studies. Dose-response curves and molecular docking simulations further elucidate binding interactions .
Q. How do researchers address contradictions in this compound’s antibacterial efficacy across different microbial models?
Discrepancies often arise from strain-specific efflux pumps or enzyme-mediated resistance. Methodologies include:
- Minimum inhibitory concentration (MIC) assays under varying nutrient conditions.
- Transcriptomic profiling to identify resistance genes (e.g., sul1, sul2).
- Synergy studies with β-lactam antibiotics to overcome resistance .
Q. Methodological Considerations
Q. What strategies improve the solubility of this compound in cell culture media?
Co-solvents like dimethyl sulfoxide (DMSO) or ethanol (<1% v/v) enhance solubility without cytotoxicity. Pre-saturation in buffered saline (pH 7.4) at 37°C for 24 hours ensures homogeneity. Dynamic light scattering (DLS) monitors particle aggregation .
Q. How can researchers mitigate matrix interference when quantifying this compound in biological samples?
Solid-phase extraction (SPE) with C18 cartridges effectively removes proteins and lipids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., sulfamethazine-d₄) improves accuracy. Calibration curves must account for matrix effects via standard addition .
Q. Data Interpretation and Validation
Q. What statistical approaches are recommended for dose-response studies involving this compound?
Nonlinear regression models (e.g., log-logistic or Hill equations) fit dose-response data. The Akaike information criterion (AIC) compares model adequacy. Replicates (n ≥ 3) and bootstrap resampling ensure confidence intervals for IC₅₀ values .
Q. How do researchers validate this compound’s mechanism of action in complex biological systems?
CRISPR-Cas9 knockout of putative targets (e.g., Src or Abl genes) in cell lines confirms on-target effects. Orthogonal assays, such as thermal shift assays (TSA) or surface plasmon resonance (SPR), validate direct binding. In vivo pharmacokinetic/pharmacodynamic (PK/PD) models in rodents bridge in vitro findings .
Propiedades
Número CAS |
1981-58-4 |
---|---|
Fórmula molecular |
C12H14N4NaO2S |
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C12H14N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16); |
Clave InChI |
MNWVJNSMYXMEIX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |
SMILES isomérico |
CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na] |
Key on ui other cas no. |
1981-58-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.